N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide
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Overview
Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: This compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The interaction of this compound with its molecular targets can lead to the modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- N-(furan-2-ylmethyl)thiazole-4-carboxamide
- N-(furan-2-ylmethyl)benzene-1-sulfonamide
Uniqueness
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide is unique due to the presence of both a furan ring and a thiazole ring in its structure, which can confer specific electronic and steric properties that are not present in similar compounds
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-12-15(22-16(18-12)14-8-5-9-21-14)10-17-23(19,20)11-13-6-3-2-4-7-13/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPKDAWCLBWTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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